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Indolylglucosinolate -

Indolylglucosinolate

Catalog Number: EVT-1566217
CAS Number:
Molecular Formula: C16H20N2O9S2
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indolylmethylglucosinolate is a glucosinolate that is the conjugate base of indolylmethylglucosinolic acid. It is a conjugate base of an indolylmethylglucosinolic acid.
Source

Indolylglucosinolate is primarily sourced from plants in the Brassicaceae family. The most significant sources include Brassica oleracea (which encompasses broccoli and cabbage) and Brassica rapa (such as turnips). These plants produce indolylglucosinolates as part of their secondary metabolism, which serves as a defense mechanism against herbivores and pathogens .

Classification

Indolylglucosinolate belongs to a broader classification of glucosinolates, which can be categorized based on their side-chain structures. The primary types include aliphatic, aromatic, and indolic glucosinolates. Indolylglucosinolates are characterized by their indole moiety, which contributes to their unique biological activities .

Synthesis Analysis

Methods

The synthesis of indolylglucosinolates can be achieved through various chemical and biological methods. Notably, recent studies have focused on microbial production using engineered yeast strains that express plant-derived enzymes. This biotechnological approach allows for the efficient synthesis of indolylglucosinolates by substituting endogenous yeast pathways with those from plants .

Technical Details

  1. Nitronate Method: This method involves the use of nitronate reagents to synthesize indole glucosinolates effectively.
  2. Nitrovinyl Method: Another approach that has been explored for synthesizing these compounds involves nitrovinyl intermediates.
  3. Microbial Engineering: By employing Saccharomyces cerevisiae as a host, researchers have engineered multi-gene pathways to enhance the production of indolylglucosinolates through metabolic engineering techniques .
Molecular Structure Analysis

Structure

Indolylglucosinolate features a core structure consisting of a glucosinolate backbone with an indole group attached. The general structure can be represented as:

R SO3HO thioglucose\text{R SO}_3\text{H}-\text{O}-\text{ thioglucose}

where R represents the side chain derived from tryptophan.

Data

The molecular formula for indolylglucosinolate is C10H11N2O5SC_{10}H_{11}N_{2}O_{5}S, and it has a molecular weight of approximately 273.33 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .

Chemical Reactions Analysis

Reactions

Indolylglucosinolates undergo various chemical reactions, particularly hydrolysis, which leads to the formation of bioactive compounds such as indole-3-carbinol and other derivatives upon enzymatic or chemical treatment.

Technical Details

  • Hydrolysis: Upon contact with myrosinase (an enzyme present in cruciferous vegetables), indolylglucosinolates can be hydrolyzed to yield biologically active products.
  • Decomposition: Under certain conditions, these compounds can decompose into simpler molecules that may exhibit different biological activities .
Mechanism of Action

Process

The mechanism by which indolylglucosinolates exert their effects primarily involves their conversion into bioactive metabolites through hydrolysis. These metabolites can modulate various biological pathways, including those involved in detoxification and anti-cancer activities.

Data

Research indicates that indole-3-carbinol, a product of indolylglucosinolate hydrolysis, activates several signaling pathways related to cell cycle regulation and apoptosis in cancer cells. This process involves the stabilization of tumor suppressor proteins like p53 and modulation of inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Indolylglucosinolate typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in water and organic solvents such as ethanol.

Chemical Properties

  • Stability: The compound is relatively stable under neutral pH conditions but may degrade under extreme acidic or basic environments.
  • Reactivity: Indolylglucosinolates are reactive towards nucleophiles due to the presence of the sulfonate group, making them susceptible to hydrolysis by enzymes like myrosinase .
Applications

Scientific Uses

Indolylglucosinolates have been extensively studied for their potential health benefits:

  • Cancer Prevention: They are investigated for their role in reducing cancer risk through mechanisms involving detoxification enzymes.
  • Anti-inflammatory Effects: Research shows that synthetic derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like tumor necrosis factor-alpha in cell models .
  • Nutraceuticals: Due to their health-promoting properties, they are being explored as dietary supplements in functional foods aimed at disease prevention.
Biosynthesis and Metabolic Pathways of Indolylglucosinolates

Tryptophan-Dependent Biosynthetic Pathways

Indolylglucosinolates (IGs) are specialized metabolites derived exclusively from the amino acid tryptophan (Trp) in plants of the order Brassicales. The biosynthetic pathway initiates when Trp undergoes oxidation catalyzed by cytochrome P450 enzymes CYP79B2 and CYP79B3, forming indole-3-acetaldoxime (IAOx) [1] [5] [9]. IAOx serves as the central branch point for multiple metabolic pathways: It is metabolized by CYP83B1 into S-alkylthiohydroximate for IG biosynthesis, diverted to auxin (indole-3-acetic acid, IAA) production, or utilized for the phytoalexin camalexin under stress conditions [1] [8] [9]. Subsequent steps involve conjugation with glutathione (catalyzed by GSTF9), glycosylation by UGT74B1, and sulfation by sulfotransferases (SOT16/18), culminating in the formation of the core indol-3-ylmethylglucosinolate (I3M) structure [1] [5].

Table 1: Core Enzymes in IG Biosynthesis

EnzymeGeneFunctionProduct
CYP79B2/B3At4g39950Trp → IAOx oxidationIndole-3-acetaldoxime (IAOx)
CYP83B1At4g31500IAOx → S-alkylthiohydroximate1-aci-nitro-2-indolyl-ethane
UGT74B1At1g24100Glycosylation of thiohydroximateDesulfo-glucosinolate
SulfotransferasesAtSOT16/18Sulfate transfer to desulfo-glucosinolateMature glucosinolate (e.g., I3M)

Enzymatic Mechanisms: CYP79B2/B3 and MYB Transcription Factors

CYP79B2 and CYP79B3 exhibit overlapping functions but distinct expression patterns: CYP79B2 is induced by wounding and jasmonate, while CYP79B3 is constitutively expressed [1] [5]. These P450s bind Trp via a hydrophobic active site, utilizing molecular oxygen and NADPH for N-hydroxylation and decarboxylation to form IAOx [5]. Transcriptionally, IG biosynthesis is regulated by R2R3-MYB factors MYB34, MYB51, and MYB122. MYB51 governs shoot-specific IG synthesis, MYB34 regulates root-specific expression, and MYB122 provides auxiliary functions [6] [10]. These MYBs form complexes with subgroup IIIe bHLH transcription factors (bHLH04/05/06), which enhance DNA-binding affinity to the promoters of CYP79B2, CYP83B1, and UGT74B1 [10]. The MYB51-bHLH05 interaction is particularly critical for jasmonate-responsive IG induction [10].

Chain Elongation and Secondary Modifications

Unlike aliphatic glucosinolates, indole glucosinolates typically lack side-chain elongation. Instead, their structural diversity arises from secondary modifications to the indole ring:

  • Hydroxylation: CYP81F2 catalyzes position-specific hydroxylation, forming 4-hydroxy-I3M or 1-hydroxy-I3M [1] [5].
  • Methoxylation: Enzymes like AtOMT1 methylate hydroxylated IGs, yielding 4-methoxy-I3M (4MOI3M) or 1-methoxy-I3M (1MOI3M) [5].
  • Glycosylation: UGT74B1 adds glucose to the thiol group, forming the conserved thioglucose core [1].These modifications significantly alter biological activity. For example, 4MOI3M is hydrolyzed by PEN2 myrosinase to produce antifungal defenses [8], while 1MOI3M accumulates preferentially in roots [5].

Role of Epithiospecifier Proteins in Hydrolysis Product Diversification

Upon tissue damage, IGs are hydrolyzed by myrosinases into biologically active products. Epithiospecifier proteins (ESPs) critically modulate this process by redirecting hydrolysis away from isothiocyanates (ITCs) toward nitriles or epithionitriles. In Brassica oleracea, three ESP isoforms (BoESP1–3) exhibit distinct biochemical properties:

  • BoESP1/2: Preferentially expressed in shoots; optimal activity at pH 6–7.
  • BoESP3: Root-enriched; stable across pH 4–7 [7].All BoESPs require Fe²⁺ to catalyze sulfur transfer to alkenyl groups. For example, they convert glucobrassicin (I3M) to indole-3-acetonitrile (IAN) instead of indole-3-carbinol [4] [7]. In broccoli, ESP activity reduces the anticancer compound sulforaphane (from aliphatic glucoraphanin) by promoting sulforaphane nitrile formation [4]. Transgenic Arabidopsis expressing BoESP2 showed 70% reduction in allyl ITC and a 5-fold increase in epithionitrile production [7].

Table 2: Hydrolysis Products of Key Indole Glucosinolates

GlucosinolateMyrosinase ProductESP-Directed ProductBiological Activity
Glucobrassicin (I3M)Indole-3-carbinolIndole-3-acetonitrile (IAN)Auxin precursor, defense signal
4-Methoxyglucobrassicin4-Methoxy-indole-3-carbinol4-Methoxy-IANAntifungal (PEN2 pathway)
Neoglucobrassicin1-Methoxy-indole-3-carbinol1-Methoxy-IANHerbivore deterrence

Metabolic Crosstalk with Auxin and Camalexin Biosynthesis

The IAOx node integrates IG biosynthesis with auxin and camalexin pathways, creating a dynamic metabolic network:

  • Auxin (IAA) Crosstalk: IAOx is converted to IAA via IAN by nitrilases (NIT1–4). Mutations blocking IG biosynthesis (e.g., cyp83b1/sur2) increase IAOx flux into IAA, causing hyper-accumulation of auxin and morphological phenotypes like hairy roots [1] [5] [9]. Conversely, IG-overproducing MYB34-1D mutants show reduced phenylpropanoids, indicating resource competition [9].
  • Camalexin Interactions: Under pathogen attack, IAOx is diverted to camalexin via CYP71A13 and GSTF6. Agrobacterium-infected Arabidopsis simultaneously upregulates IG modifiers (CYP81F2) and camalexin genes (PAD3), while repressing aliphatic glucosinolate synthesis [8]. This prioritizes indole-derived defenses. The triple mutant myb34 myb51 myb122 lacks IGs but accumulates camalexin, confirming pathway competition [6] [8].
  • Phenylpropanoid Inhibition: Elevated IAOx (in ref5/cyp83b1 mutants) suppresses phenylpropanoid biosynthesis by downregulating PAL1 and C4H. This requires MEDIATOR5 subunits, implicating transcriptional coregulation [9].

Table 3: Key Metabolites Sharing the IAOx Precursor

MetaboliteKey EnzymesBiological RolePathway Inhibition Effects
IGsCYP83B1, UGT74B1Anti-herbivory, antifungalIncreased auxin/camalexin
IAA (Auxin)CYP79B2, NIT1–4Growth regulationRoot hypertrophy (e.g., sur2)
CamalexinCYP71A13, PAD3Antifungal phytoalexinEnhanced in IG-deficient mutants

This intricate crosstalk demonstrates how plants balance growth (auxin), constitutive defense (IGs), and inducible defense (camalexin) through shared metabolic intermediates.

Properties

Product Name

Indolylglucosinolate

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate

Molecular Formula

C16H20N2O9S2

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/b18-12+/t11-,13-,14+,15-,16+/m1/s1

InChI Key

DNDNWOWHUWNBCK-NMIPTCLMSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C/C(=N\OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

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